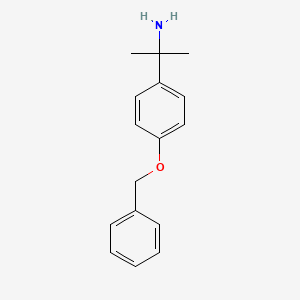

1-(4-Benzyloxy-phenyl)-1-methyl-ethylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[4-(Benzyloxy)phenyl]propan-2-amine is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a propan-2-amine moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzyloxy)phenyl]propan-2-amine typically involves the following steps:

Formation of the Benzyloxy Group: The initial step involves the reaction of benzyl alcohol with a phenol derivative to form the benzyloxy group. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Attachment to the Phenyl Ring: The benzyloxy group is then attached to the phenyl ring through an electrophilic aromatic substitution reaction. This step often requires a catalyst such as aluminum chloride or ferric chloride.

Formation of the Propan-2-Amine Moiety: The final step involves the introduction of the propan-2-amine group. This can be achieved through a reductive amination reaction, where a ketone or aldehyde precursor is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a metal catalyst.

Industrial Production Methods

In an industrial setting, the production of 2-[4-(Benzyloxy)phenyl]propan-2-amine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

2-[4-(Benzyloxy)phenyl]propan-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst are frequently used.

Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Produces alcohols or amines.

Substitution: Produces various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-[4-(Benzyloxy)phenyl]propan-2-amine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-[4-(Benzyloxy)phenyl]propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may enhance the compound’s binding affinity to these targets, while the propan-2-amine moiety can influence its pharmacokinetic properties. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-[4-(Methoxy)phenyl]propan-2-amine: Similar structure but with a methoxy group instead of a benzyloxy group.

2-[4-(Ethoxy)phenyl]propan-2-amine: Similar structure but with an ethoxy group instead of a benzyloxy group.

2-[4-(Hydroxy)phenyl]propan-2-amine: Similar structure but with a hydroxy group instead of a benzyloxy group.

Uniqueness

2-[4-(Benzyloxy)phenyl]propan-2-amine is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. The benzyloxy group provides additional steric and electronic effects that can enhance the compound’s interactions with molecular targets, making it a valuable compound for various applications.

Activité Biologique

1-(4-Benzyloxy-phenyl)-1-methyl-ethylamine is an organic compound that belongs to the class of substituted phenyl ethylamines. Its structure includes a benzyloxy group attached to a phenyl ring and an ethylamine moiety, which enhances its lipophilicity and potential biological activity. This article delves into the biological activities, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings.

Structural Characteristics

The compound's unique structure contributes to its biological properties. The benzyloxy group increases hydrophobic interactions, facilitating better penetration through biological membranes. This characteristic is critical for its interaction with various molecular targets, including enzymes and receptors.

| Structural Feature | Description | Impact on Activity |

|---|---|---|

| Benzyloxy Group | Enhances lipophilicity | Improves membrane penetration |

| Ethylamine Moiety | Basic amine functionality | Potential receptor binding |

This compound exhibits its biological activity primarily through the modulation of protein functions. The mechanism involves:

- Binding to Specific Proteins : The compound interacts with various proteins via hydrogen bonding and electrostatic interactions.

- Influencing Enzyme Activity : It may inhibit or activate specific enzymes, thereby altering metabolic pathways.

Research indicates that this compound can effectively bind to certain protein targets, influencing their functions through various biochemical pathways. Techniques such as surface plasmon resonance and molecular docking simulations have been employed to elucidate these interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance, derivatives have shown significant growth inhibition across multiple cancer cell lines in the NCI 60 panel. The following table summarizes findings related to similar compounds:

| Compound | Target | IC50 (µM) | Effect |

|---|---|---|---|

| 12e | V600EBRAF | 5.35 | Significant growth inhibition |

| 12h | V600EBRAF | 0.98 | High percent inhibition |

| 12m | Various cancer cells | 2.5 | Broad-spectrum activity |

These findings suggest that structural modifications can lead to enhanced anticancer activity, indicating a promising avenue for further research.

Enzyme Inhibition Studies

The compound has also been evaluated for its ability to inhibit specific enzymes, such as mycobacterial protein tyrosine phosphatase B (mPTPB), which is crucial for Mycobacterium tuberculosis survival in host macrophages. The following data illustrates the inhibitory effects observed:

| Inhibitor | IC50 (nM) | Selectivity |

|---|---|---|

| Compound 4t | 2.7 | >4500-fold over mammalian PTPs |

| Compound 4 | 257 | Moderate selectivity |

This demonstrates the potential of developing small-molecule inhibitors targeting mPTPB for tuberculosis treatment.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of analogs related to this compound:

- Antitumor Activity : A series of new compounds were synthesized and tested for antitumor activity using sulforhodamine B assays on human prostate cancer cells (PC-3). Notably, compounds exhibited varying degrees of inhibition based on structural modifications.

- Enzyme Assays : Compounds designed as V600EBRAF inhibitors demonstrated significant inhibition rates, with certain derivatives showing nearly complete inhibition at specific concentrations.

- Cell Cycle Analysis : One study reported that a derivative increased S-phase cell cycle progression in treated cancer cells, indicating its role as a kinase inhibitor.

Propriétés

IUPAC Name |

2-(4-phenylmethoxyphenyl)propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-16(2,17)14-8-10-15(11-9-14)18-12-13-6-4-3-5-7-13/h3-11H,12,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKMVDDVLKTAKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OCC2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.